3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
Description
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a 3-amino substituent and a (4-bromothiophen-2-yl)methyl group at the 1-position. Pyridin-2(1H)-ones are a pharmacologically significant scaffold, particularly in the development of anti-allodynic agents. Research by Alexia V. et al. highlights that substitutions at the 3- and 5-positions of the pyridin-2(1H)-one core (e.g., aryl/heteroaryl groups) enhance activity in rodent models of mechanical allodynia (MA) . The 4-bromothiophene moiety in this compound introduces steric bulk and electron-rich aromaticity, which may optimize receptor binding and metabolic stability compared to simpler analogs.
Properties
Molecular Formula |
C10H9BrN2OS |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-amino-1-[(4-bromothiophen-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-4-8(15-6-7)5-13-3-1-2-9(12)10(13)14/h1-4,6H,5,12H2 |
InChI Key |
XCPSAELTERCBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions, often using ammonia or amines under catalytic conditions, are employed.
Attachment of the Bromothiophenylmethyl Group: This step involves the use of bromothiophene derivatives and coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromothiophenyl group can be reduced to form thiophenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Thiophenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the target and the nature of the interaction.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 3-Amino-1-((4-bromothiophen-2-yl)methyl)pyridin-2(1H)-one with structurally related pyridin-2(1H)-one derivatives:
Key Observations:
- Halogen Effects: The bromine atom in the target compound may confer greater steric hindrance and lipophilicity compared to chlorine in analogs like 5-Amino-1-((5-chlorothiophen-2-yl)methyl)pyridin-2(1H)-one . Bromine’s larger atomic radius could enhance van der Waals interactions in hydrophobic binding pockets.
- Substituent Position : Bromine at the 4-position on the thiophene ring (target compound) vs. 5-position in 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one may alter electronic distribution and steric accessibility.
- Aromatic vs.
Comparison with 3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one :
- The pyridin-4-ylmethyl substituent in this analog lacks the bromine atom and thiophene ring, reducing molar mass (201.22 vs. 285.16) and lipophilicity. This may decrease blood-brain barrier penetration, a critical factor for neuropathic pain therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
